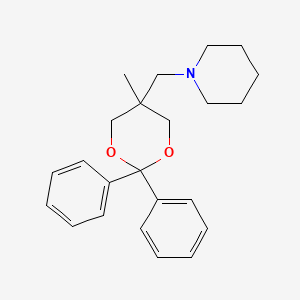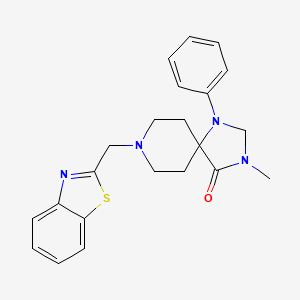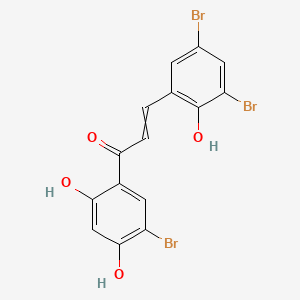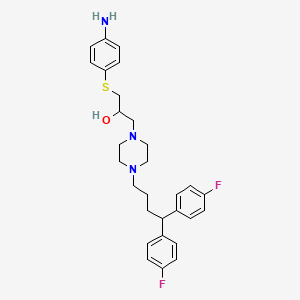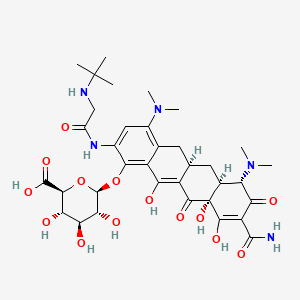
Khellactone, trans-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Khellactone, trans-(+)-: is a naturally occurring compound found in various plants, particularly in the Apiaceae family. It is a type of angular pyranocoumarin, known for its diverse biological activities, including anti-inflammatory, anti-HIV, and anti-hypertensive properties . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Khellactone, trans-(+)- typically involves the extraction from plant sources such as Peucedani Radix. The process includes several steps of purification and isolation using techniques like solid-phase extraction and chiral high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Khellactone, trans-(+)- is less common due to its complex structure and the need for enantiospecific synthesis. advancements in chiral separation techniques have made it possible to produce this compound in larger quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: Khellactone, trans-(+)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Khellactone, trans-(+)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Khellactone, trans-(+)- involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes like soluble epoxide hydrolase, which plays a role in inflammation . Additionally, it modulates the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparison with Similar Compounds
- Praeruptorin A
- Praeruptorin B
- Praeruptorin E
- cis-Khellactone
Comparison: Khellactone, trans-(+)- is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetic properties. Compared to its cis-isomer, trans-(+)-khellactone exhibits different metabolic pathways and therapeutic effects . The praeruptorins, while structurally similar, have distinct pharmacological profiles and are often studied alongside khellactone derivatives to understand their combined effects .
Properties
CAS No. |
20516-17-0 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(9S,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m1/s1 |
InChI Key |
HKXQUNNSKMWIKJ-YPMHNXCESA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


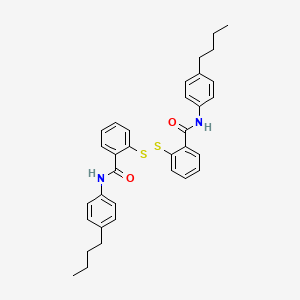
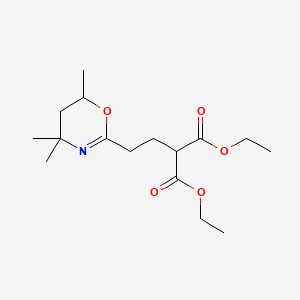
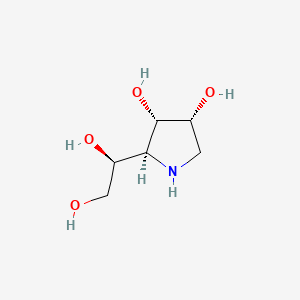
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
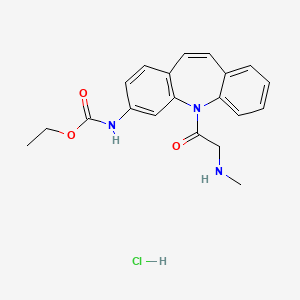
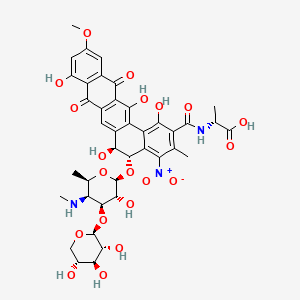
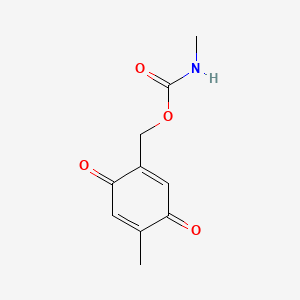
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)

